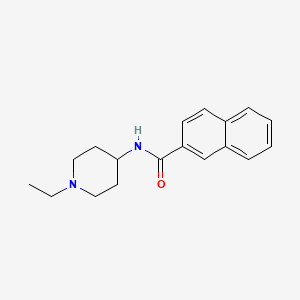
N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-ethylpiperidin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate various pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpiperidin-4-yl)naphthalene-2-sulfonamide
- N-(1-isopropylpiperidin-4-yl)naphthalene-2-carboxamide
Uniqueness
N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-20-11-9-17(10-12-20)19-18(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13,17H,2,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXEBPSEFPNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)
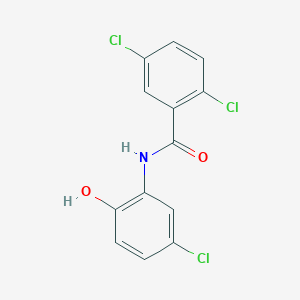
![(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)
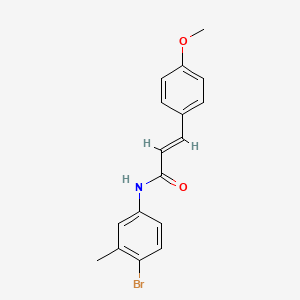
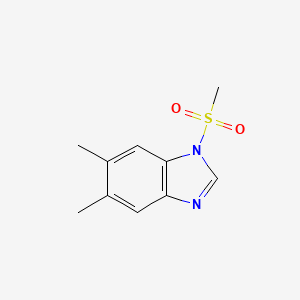
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B5881023.png)
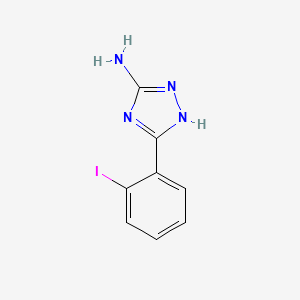
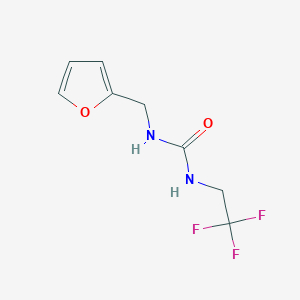
![{2-[(4-Methylbenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione](/img/structure/B5881049.png)
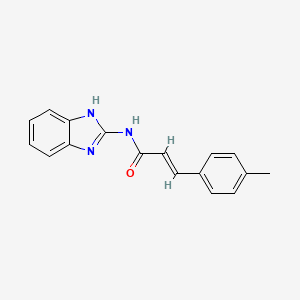
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B5881071.png)
